Certified Photovoltaic Efficiency: In₂S₃ Buffer Outperforms CdS Reference in CIGS Solar Cells
In CIGS thin-film solar cell applications where CdS has historically been the benchmark buffer layer material, In₂S₃ buffer layers prepared via spray ion layer gas reaction (ILGAR) deposition have achieved certified record efficiencies of 16.1%, which is clearly higher than the corresponding CdS-buffered reference devices [1]. This direct head-to-head comparison was conducted on commercially available Cu(In,Ga)(S,Se)₂ absorbers under identical fabrication conditions except for the buffer layer material. The efficiency advantage is accompanied by the elimination of cadmium, a toxic heavy metal restricted under RoHS and other environmental regulations.
| Evidence Dimension | Power conversion efficiency (certified record) |
|---|---|
| Target Compound Data | 16.1% |
| Comparator Or Baseline | CdS buffer layer reference (efficiency unspecified but lower than In₂S₃) |
| Quantified Difference | Higher efficiency (exact percentage difference not quantified in source; certified record exceeds CdS reference) |
| Conditions | CIGS thin-film solar cells; ILGAR-deposited In₂S₃ buffer layer; commercially available Cu(In,Ga)(S,Se)₂ absorbers |
Why This Matters
For photovoltaic module procurement and buffer layer selection, certified efficiency exceeding the CdS benchmark directly translates to improved power output per unit area while simultaneously achieving cadmium-free regulatory compliance.
- [1] Spiering S, Nowitzki A, Kessler F, et al. ILGAR In₂S₃ buffer layers for Cd-free Cu(In,Ga)(S,Se)₂ solar cells with certified efficiencies above 16%. Progress in Photovoltaics. 2018. View Source
